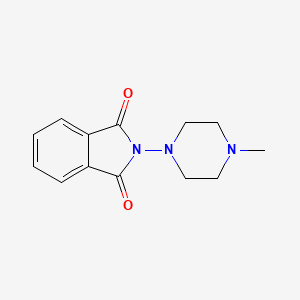

2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-14-6-8-15(9-7-14)16-12(17)10-4-2-3-5-11(10)13(16)18/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSVBOSPXORUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20757584 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91959-45-4 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Relevant Chemical Classes and Privileged Scaffolds

The structure of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione is notable for containing two "privileged scaffolds," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net

Isoindoline-1,3-dione (Phthalimide): This bicyclic organic compound is a cornerstone in synthetic and medicinal chemistry. researchgate.net Its rigid, hydrophobic nature enhances the ability of molecules to cross biological membranes. mdpi.com The phthalimide (B116566) scaffold is a key component in a wide array of compounds demonstrating extensive biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. mdpi.comnih.govresearchgate.net Its versatility and synthetic accessibility have cemented its status as a privileged structure in drug discovery and development. researchgate.net

Piperazine (B1678402): The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a fundamental component in a vast number of approved drugs. bohrium.com The piperazine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability. bohrium.com Its ability to be substituted at its nitrogen atoms allows for the fine-tuning of a compound's pharmacological profile, making it a frequently used scaffold in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antihistaminic, and anti-infective properties.

The combination of these two privileged structures in one molecule is a deliberate design strategy aimed at creating hybrid compounds with potentially novel or enhanced biological activities.

Historical Development of Isoindoline 1,3 Dione and Piperazine Derivatives in Medicinal and Organic Chemistry

The histories of both isoindoline-1,3-dione and piperazine (B1678402) derivatives are rich and have significantly influenced the trajectory of modern drug development.

Isoindoline-1,3-dione: The history of phthalimide (B116566) derivatives is inextricably linked with the drug thalidomide (B1683933). First synthesized in the mid-1950s in West Germany, thalidomide was marketed as a seemingly safe and effective sedative and antiemetic, particularly for morning sickness in pregnant women. britannica.comnews-medical.net However, its use led to a global tragedy, causing severe birth defects in thousands of children. thalidomidetrust.orgwikipedia.org This event was a watershed moment for pharmacology and led to much stricter regulations for drug testing and approval worldwide. Despite its tragic past, subsequent research revealed thalidomide's potent immunomodulatory and anti-angiogenic properties. mdpi.comnih.gov This discovery repurposed thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), as important treatments for conditions like multiple myeloma and complications of leprosy. mdpi.combritannica.comnews-medical.net

Piperazine: The piperazine heterocycle was initially introduced into medicine for its ability to dissolve uric acid, though its clinical success for this purpose was limited. chemeurope.com Its first major therapeutic breakthrough came in the 1950s with its use as an effective anthelmintic agent to treat parasitic worm infections. iiab.mewikipedia.org The mechanism involves paralyzing the parasites, allowing them to be expelled from the body. wikipedia.org Over the following decades, the synthetic versatility of the piperazine ring was exploited to develop a wide range of pharmaceuticals. Many successful drugs, including antipsychotics (e.g., trifluoperazine), antidepressants, and antihistamines, incorporate the piperazine scaffold as a core structural element. wikipedia.orgtaylorandfrancis.com

Overview of Key Research Avenues and Methodologies Applied to the Chemical Compound Class

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

While specific crystallographic data for 2-(4-methylpiperazin-1-yl)isoindoline-1,3-dione was not found, a detailed X-ray analysis of a closely related analog, 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, provides significant insights into the probable solid-state structure.

In the analog, 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, the six-membered piperazine ring adopts a stable chair conformation. nih.govtpcj.org This is a common low-energy conformation for piperazine rings. In this arrangement, the N-C bonds are observed to be in pseudo-equatorial orientations. nih.govtpcj.org Similarly, in another related compound, N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide, the piperazine ring also exhibits a chair conformation. nih.gov The phthalimide fragment in this analog is planar, with a root-mean-square deviation of 0.02 Å. nih.gov

| Crystal Data for 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | |

| Molecular Formula | C₁₅H₁₉N₃O₂ |

| Molecular Weight | 273.33 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.9537 (12) |

| b (Å) | 8.4410 (15) |

| c (Å) | 12.563 (2) |

| α (°) | 96.260 (4) |

| β (°) | 98.381 (4) |

| γ (°) | 92.647 (3) |

| Volume (ų) | 723.7 (2) |

| Z | 2 |

Spectroscopic Elucidation of Molecular Connectivity and Features

Spectroscopic techniques are essential for confirming the molecular structure of this compound by providing information about the connectivity of atoms and the presence of specific functional groups.

Specific ¹H NMR and ¹³C NMR data for this compound were not available in the provided search results. However, for a related series of N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione, the ¹H NMR spectra show characteristic signals. For example, in 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, the piperazine protons appear as triplets at 3.20–3.30 ppm and 3.71–3.90 ppm. The aromatic protons of the phthalimide group appear as multiplets between 7.74–7.76 ppm and 7.89–7.92 ppm.

Detailed experimental IR spectral data for this compound is not specified in the available search results. Generally, phthalimide derivatives exhibit characteristic IR absorption bands. For instance, a synthesized S-alkyl phthalimide derivative showed a strong absorption band at 1717 cm⁻¹, which is characteristic of the C=O stretching vibration of the imide group. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Specific mass spectrometry data, including molecular weight and fragmentation patterns for this compound, were not found in the provided search results. In the analysis of a similar compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, the molecular ion peak was observed at a m/z value of 408.0 [M + H]⁺ in positive ionization mode, which confirmed the formation of the title compound. For 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, the high-resolution mass spectrum showed the [M+H]⁺ ion at m/z 350.1499.

Design Principles for Modulating Molecular Recognition and Biological Interaction

The design of novel isoindoline-1,3-dione analogs is often guided by established pharmacophoric models and molecular hybridization strategies. A key principle involves combining the isoindoline-1,3-dione core with other pharmacophores to create hybrid molecules with enhanced or novel activities. nih.gov For instance, in designing inhibitors for enzymes like acetylcholinesterase, the planar and aromatic character of the phthalimide ring is utilized to target the peripheral anionic site (PAS) of the enzyme. nih.gov

Molecular recognition is further modulated by introducing moieties capable of specific interactions with the target protein. These interactions include:

π-π Stacking: The aromatic rings of the isoindoline-1,3-dione core and substituents can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the active site of a target enzyme. nih.govnih.gov

Cation-π Interactions: The introduction of a positively charged nitrogen, such as in a piperidinium (B107235) or pyridinium (B92312) ring, can facilitate strong cation-π interactions with aromatic residues. nih.govnih.gov

Hydrogen Bonding: The carbonyl groups of the isoindoline-1,3-dione core are effective hydrogen bond acceptors, capable of forming crucial interactions with residues like Tyrosine in an enzyme's active site. researchgate.net

Hydrophobic Interactions: The core structure and various substituents contribute to hydrophobic interactions with nonpolar residues within the binding pocket. researchgate.net

By strategically combining these elements, researchers aim to design ligands that fit optimally into both the catalytic active site (CAS) and the PAS of target enzymes, a common strategy for achieving high inhibitory potency. nih.gov

Impact of Structural Modifications on Specific Molecular Target Binding and Efficacy

Systematic structural modifications of the this compound scaffold have provided significant insights into the structural requirements for potent biological activity. These modifications typically involve substitutions on the isoindoline-1,3-dione core, alterations to the piperazine ring substituents, and changes to the linker connecting these two moieties.

Modifications to the aromatic ring of the isoindoline-1,3-dione core have a pronounced effect on the biological activity profile. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For example, the development of thalidomide (B1683933) analogs like lenalidomide (B1683929) and pomalidomide (B1683931) highlights the importance of core substitution. Pomalidomide, which features a 4-amino group on the phthalimide ring, exhibits potent antitumor and immunomodulatory properties. mdpi.com Research has also shown that halogenation of the isoindoline-1,3-dione moiety can significantly increase antimicrobial, antileishmanial, and anticancer activities. researchgate.net Specifically, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts, suggesting that the nature and size of the halogen atom are critical for activity. researchgate.net

| Substitution on Isoindoline-1,3-dione Core | Observed Impact on Biological Activity | Reference |

| 4-Amino Group | Enhances immunomodulatory and antitumor effects (e.g., Pomalidomide). | mdpi.com |

| Halogenation (Cl, Br) | Increases antimicrobial, antileishmanial, and anticancer activities. | researchgate.net |

| Tetra-bromination | More effective than tetra-chlorination in enhancing biological activities. | researchgate.net |

The substituent at the N4 position of the piperazine ring is a critical determinant of both potency and selectivity. The introduction of the piperazine ring itself can increase lipophilicity and enhance affinity for certain enzymes, such as cyclooxygenases (COX). mdpi.com

Studies on a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as AChE inhibitors revealed specific SAR trends. nih.gov The nature and position of the substituent on the terminal phenyl ring significantly modulated inhibitory activity. Electron-withdrawing groups like fluorine and chlorine at the meta-position, as well as electron-donating groups like methoxy (B1213986) at the para-position, were found to enhance AChE inhibitory activity. nih.gov In another study, replacing the benzyl (B1604629) group with a phenyl or diphenylmethyl moiety on the piperazine ring also had a significant impact on activity against cholinesterases. mdpi.com A derivative with a phenyl substituent at the 4-position of piperazine showed the best activity against AChE, while a diphenylmethyl moiety was more favorable for butyrylcholinesterase (BuChE) inhibition. nih.gov

| Piperazine (N4) Substituent | Target | Activity (IC₅₀) | Reference |

| 4-(m-Fluoro)benzoyl | Acetylcholinesterase (AChE) | 7.1 nM | nih.gov |

| 4-(p-Methoxy)benzoyl | Acetylcholinesterase (AChE) | 20.3 nM | nih.gov |

| Phenyl | Acetylcholinesterase (AChE) | 1.12 µM | nih.gov |

| Diphenylmethyl | Butyrylcholinesterase (BuChE) | 21.24 µM | nih.gov |

| Benzyl | Acetylcholinesterase (AChE) | 0.91 µM | mdpi.com |

The linker connecting the isoindoline-1,3-dione core and the piperazine moiety plays a crucial role in orienting these two key structural components within the target's binding site. The length, rigidity, and composition of this linker can significantly impact binding affinity and efficacy. nih.gov

For isoindoline-1,3-dione derivatives targeting cholinesterases, the length of the alkyl linker has been shown to be a key factor. In one series, increasing the alkyl chain from three to eight methylene (B1212753) groups was investigated, with the most promising AChE inhibitors having six or seven methylene groups. mdpi.com This suggests an optimal distance is required to bridge the CAS and PAS of the enzyme effectively. Similarly, in a different series of analogs, a longer linker between the isoindoline-1,3-dione and an arylpiperazine residue resulted in greater inhibition of COX-2. nih.gov

The flexibility of the linker is also a critical design consideration. While a flexible linker can allow the molecule to adopt multiple conformations to fit into a binding site, this can come at an entropic cost upon binding. nih.gov Conversely, a rigid linker might pre-organize the molecule in a favorable binding conformation but may introduce strain if the geometry is not optimal. nih.govharvard.edu The choice of linker is therefore protein-specific and requires a balance between achieving the correct distance and orientation without introducing unfavorable energetic penalties. harvard.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable in drug design, providing insights into the physicochemical properties that govern activity and enabling the prediction of the potency of novel, unsynthesized compounds.

For isoindoline-1,3-dione analogs, both 2D and 3D-QSAR models have been developed to predict biological potency. nih.gov The process begins with a dataset of compounds with known activities. Their structures are optimized, and a variety of molecular descriptors are calculated. These descriptors quantify various properties, such as steric, electronic, hydrophobic, and topological features.

In one study on 1,3-dioxoisoindoline-4-aminoquinolines, a genetic function algorithm (GFA) was used to select the most relevant descriptors and build a model. nih.gov The resulting model showed that antiplasmodial activity was dependent on descriptors related to atomic charge, polarizability, and molecular shape (e.g., ATSC5i, GATS8p, topoShape). nih.gov

The statistical robustness and predictive power of a QSAR model are assessed using several parameters:

R² (Squared Correlation Coefficient): Indicates the goodness of fit of the model to the training data.

Q² (Cross-Validation Coefficient): Assesses the internal predictive ability of the model.

R²pred (External Validation Coefficient): Measures the model's ability to predict the activity of an external test set of compounds.

| QSAR Model Statistics for an Isoindoline (B1297411) Derivative Series | |

| Parameter | Value |

| Squared Correlation Coefficient (R²) | 0.9459 |

| Adjusted R² (R²adj) | 0.9278 |

| Cross-Validation Coefficient (Q²) | 0.8882 |

| External Prediction R² (R²pred) | 0.7015 |

| Data from a study on 1,3-dioxoisoindoline-4-aminoquinolines. nih.gov |

These predictive models, once validated, serve as powerful tools to guide the design of new analogs with potentially higher potency by identifying the key structural features that need to be modified. nih.gov

Statistical Analysis of Molecular Descriptors for Key Structural Features

A typical QSAR study on piperazinyl-isoindoline-1,3-dione analogs involves the calculation of a wide array of molecular descriptors, which can be broadly categorized into electronic, steric, and lipophilic properties. Statistical methods, such as multiple linear regression (MLR), are then employed to develop a mathematical equation that links a selection of these descriptors to the biological activity, often expressed as the half-maximal inhibitory concentration (IC50).

For a hypothetical series of 2-(4-substituted-piperazin-1-yl)isoindoline-1,3-dione analogs, where the substituent on the piperazine ring is varied, a statistical analysis might reveal the following relationships:

Key Structural Features and Their Associated Molecular Descriptors:

Substituent on the Piperazine Nitrogen: The nature of the group at the 4-position of the piperazine ring is a primary point of modification. Descriptors such as the Hammett electronic parameter (σ), molar refractivity (MR), and hydrophobicity (logP) of this substituent are crucial.

The Isoindoline-1,3-dione Core: While often kept constant, modifications to this phthalimide moiety can influence activity. Descriptors related to its planarity, aromaticity, and electrostatic potential are of interest.

Illustrative Data from a Hypothetical QSAR Study:

To illustrate the process, consider the following hypothetical data for a series of analogs tested for their inhibitory activity against a specific enzyme target.

| Compound ID | R-Group on Piperazine | IC50 (µM) | Log(1/IC50) | MR (R-group) | σ (R-group) | LogP (R-group) |

| 1 | -CH3 | 1.2 | 5.92 | 5.65 | -0.17 | 0.56 |

| 2 | -CH2CH3 | 0.8 | 6.10 | 10.30 | -0.15 | 1.02 |

| 3 | -Cl | 2.5 | 5.60 | 6.03 | 0.23 | 0.71 |

| 4 | -F | 1.9 | 5.72 | 0.92 | 0.06 | 0.15 |

| 5 | -OCH3 | 0.5 | 6.30 | 7.87 | -0.27 | -0.02 |

| 6 | -H | 3.1 | 5.51 | 1.03 | 0.00 | 0.00 |

In a statistical analysis of this data, a multiple linear regression might yield an equation similar to:

Log(1/IC50) = β0 + β1(MR) + β2(σ) + β3(LogP)

Where:

Log(1/IC50) is the biological activity.

β0, β1, β2, and β3 are the regression coefficients determined by the statistical software.

MR, σ, and LogP are the molecular descriptors for the R-group.

Interpretation of the Statistical Model:

The signs and magnitudes of the regression coefficients provide insight into the structure-activity relationship:

A positive coefficient for a descriptor (e.g., β1 for MR) would suggest that an increase in the value of that descriptor (e.g., bulkier substituents) leads to an increase in biological activity.

A negative coefficient (e.g., β2 for σ) would indicate that electron-donating groups (which have negative σ values) are favored for higher activity.

The statistical significance of each coefficient (often represented by a p-value) would determine the confidence in its contribution to the model.

Table of Statistical Parameters from a Hypothetical MLR Analysis:

| Descriptor | Coefficient (β) | Standard Error | t-statistic | p-value |

| Intercept (β0) | 5.85 | 0.15 | 39.00 | <0.001 |

| MR | 0.05 | 0.02 | 2.50 | <0.05 |

| σ | -0.95 | 0.20 | -4.75 | <0.01 |

| LogP | -0.10 | 0.08 | -1.25 | >0.05 (Not Significant) |

From this hypothetical analysis, one could conclude that for this series of analogs, bulkier and electron-donating substituents on the piperazine ring enhance the inhibitory activity, while the hydrophobicity of the substituent does not play a statistically significant role. Such findings are instrumental in guiding the synthesis of new, more potent compounds by focusing on modifications that optimize the identified key molecular descriptors.

It is imperative to note that this is an illustrative example. A comprehensive QSAR study would involve a larger dataset, a wider range of descriptors, and rigorous validation techniques to ensure the robustness and predictive power of the resulting model. Nevertheless, this statistical approach is fundamental to modern drug discovery and is a powerful tool in the structure-activity relationship investigations of this compound analogs.

Computational and Theoretical Investigations of 2 4 Methylpiperazin 1 Yl Isoindoline 1,3 Dione and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione, might interact with a biological target.

Prediction of Binding Modes and Affinities within Protein Pockets

Studies on various isoindoline-1,3-dione derivatives containing piperazine (B1678402) moieties have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in neurodegenerative diseases and inflammation. nih.govmdpi.com For instance, analogs of the title compound have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease therapy. nih.gov

Docking studies on a series of 1-H-isoindole-1,3(2H)-dione derivatives revealed negative binding affinities for all tested compounds against AChE, indicating favorable interactions. nih.gov Similarly, in studies targeting cyclooxygenase (COX) enzymes, isoindoline-1,3-dione derivatives have shown promising binding energies, suggesting their potential as anti-inflammatory agents. mdpi.com The isoindoline-1,3-dione scaffold typically orients itself to form significant interactions within the binding pockets of these proteins. researchgate.net

| Analog Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

|---|---|---|---|

| N-{2-[4-(Phenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | Acetylcholinesterase (AChE) | Data Not Specified (Negative) | nih.gov |

| N-{2-[4-(4-Trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | Acetylcholinesterase (AChE) | Data Not Specified (Negative) | nih.gov |

| 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | Cyclooxygenase-2 (COX-2) | Data Not Specified | mdpi.com |

Identification of Key Interacting Amino Acid Residues and Binding Hotspots

The interactions between isoindoline-1,3-dione derivatives and their target proteins are characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. The planar isoindoline-1,3-dione ring system is crucial for establishing π-π stacking interactions with aromatic amino acid residues within the active site of enzymes like AChE. researchgate.net

In the case of AChE, the phenyl ring of the indanone moiety often participates in a π-π stacking interaction with residues such as Trp279. researchgate.net The nitrogen atom of the piperazine ring can be involved in cation-π interactions with residues like Phe330. researchgate.net For COX-2, derivatives have been shown to interact with key residues such as Arg120 and Tyr355 through hydrogen bonds, while the isoindoline-1,3-dione moiety engages in π-σ and π-alkyl interactions with residues like Leu352, Ala523, and Val523. mdpi.com The carbonyl oxygens of the isoindoline-1,3-dione ring are frequently identified as hydrogen bond acceptors. researchgate.net

| Analog Compound | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Trp279, Phe330, Trp84 | π-π stacking, Cation-π | researchgate.net |

| 2-[2-oxo-2-(4-arylphenyl-1-piperazinyl)]ethyl-1H-isoindole-1,3(2H)-diones | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352, Val523 | Hydrogen bond, π-σ, π-alkyl | mdpi.com |

| Generic Isoindoline-1,3-dione derivatives | InhA enzyme | Tyr158, Phe149, Leu218, Ile215 | Hydrogen bond, Hydrophobic | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time, offering insights into their stability and the conformational changes that may occur.

Analysis of Ligand-Protein Complex Stability and Flexibility

MD simulations performed on isoindoline-1,3-dione derivatives complexed with their target proteins have been used to assess the stability of the binding pose predicted by molecular docking. semanticscholar.org The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time are key metrics for evaluating stability. Lower RMSD values generally indicate a more stable complex. researchgate.net Studies on antimycobacterial agents based on the isoindoline-1,3-dione scaffold have shown that the ligand can remain stably bound within the active site of the target enzyme over the course of the simulation. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. semanticscholar.org These calculations can provide insights into the molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity of a compound. For isoindoline-1,3-dione derivatives, DFT studies have been used to correlate experimental spectroscopic data with theoretical calculations and to understand the electronic basis of their reactivity and interaction with biological targets. semanticscholar.org The molecular electrostatic potential (MESP) maps generated from these calculations can highlight the nucleophilic and electrophilic regions of the molecule, which are crucial for understanding intermolecular interactions. For instance, the carbonyl oxygens of the isoindoline-1,3-dione ring are typically identified as nucleophilic sites, consistent with their role as hydrogen bond acceptors in docking studies. researchgate.net

Electronic Structure Properties (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Gap, Electrostatic Potential Surface)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are pivotal in elucidating these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile.

The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding molecular interactions. It is a 3D map that illustrates the electrostatic potential on the electron density surface of a molecule. The MEP surface is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For molecules like this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms of the isoindoline-1,3-dione moiety, indicating their potential role as hydrogen bond acceptors. The nitrogen atoms of the piperazine ring could also exhibit regions of negative potential, while the hydrogen atoms would be associated with positive potential.

Theoretical Predictions of Reactivity and Stability

Theoretical predictions of reactivity and stability are derived from the electronic structure properties. The HOMO-LUMO gap is a primary descriptor; a smaller gap generally correlates with higher reactivity. For instance, in a series of isoindoline-1,3-dione analogs, the compound with the smallest HOMO-LUMO gap would be predicted to be the most reactive.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can also be calculated to quantify reactivity:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, μ = -χ)

These parameters provide a quantitative basis for comparing the reactivity and stability of different analogs. A higher chemical hardness suggests greater stability, while a higher electrophilicity index indicates a stronger capacity to accept electrons.

In Silico Physicochemical and ADME Prediction Methodologies

In silico tools are invaluable in the early stages of drug discovery for predicting the physicochemical properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities.

Computational Models for Lipophilicity and Solubility Prediction

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and permeability across biological membranes. It is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Several computational models exist for predicting logP, often based on the chemical structure of the molecule. These models can be categorized as:

Atom-based methods: These methods calculate logP by summing the contributions of individual atoms.

Fragment-based methods: These approaches dissect the molecule into fragments and sum their lipophilicity contributions.

Property-based methods: These models use other molecular descriptors to predict logP.

Solubility is another crucial parameter that affects a drug's bioavailability. In silico models for predicting aqueous solubility (logS) are also widely used. These models often employ quantitative structure-property relationship (QSPR) techniques, which correlate the chemical structure with experimental solubility data.

For this compound, in silico predictions for lipophilicity and solubility can be generated using various online platforms.

| Property | Predicted Value | Method/Tool |

|---|---|---|

| LogP (Octanol/Water) | 1.85 | Consensus LogP (SwissADME) |

| LogS (Aqueous Solubility) | -2.78 | ESOL (SwissADME) |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

ADME properties determine the fate of a drug in the body. In silico models provide a rapid assessment of these parameters.

Absorption: Models predict parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Models can provide insights into the likely routes of elimination.

Various web-based platforms, such as SwissADME and pkCSM, offer free access to a suite of predictive models for these ADME parameters.

| Parameter | Prediction | Interpretation | Tool |

|---|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. | SwissADME |

| Blood-Brain Barrier Permeation | No | Unlikely to cross the blood-brain barrier. | SwissADME |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. | SwissADME |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the CYP2C19 enzyme. | SwissADME |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. | SwissADME |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. | SwissADME |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | SwissADME |

| P-glycoprotein Substrate | No | Not likely to be a substrate of P-glycoprotein. | SwissADME |

| Total Clearance (log ml/min/kg) | 0.353 | Predicted rate of drug elimination from the body. | pkCSM |

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, highlighting its potential for good oral absorption but also flagging potential drug-drug interactions through the inhibition of CYP2C19 and CYP2D6.

Future Research Directions and Translational Opportunities for 2 4 Methylpiperazin 1 Yl Isoindoline 1,3 Dione

Development of Advanced Synthetic Methodologies and Sustainable Chemistry Principles

The conventional synthesis of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione typically involves the reaction of N-(2-bromoethyl)phthalimide with 1-methylpiperazine. nih.govresearchgate.net While effective, future efforts are anticipated to focus on the development of more advanced and sustainable synthetic routes. This includes the exploration of greener solvents, catalyst-free reactions, and one-pot multicomponent reactions to improve efficiency and reduce environmental impact.

The principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds. researchgate.net For instance, the use of water as a solvent and the elimination of hazardous reagents are key tenets that could be incorporated into novel synthetic pathways for this compound. researchgate.net Furthermore, the development of catalytic methods, potentially using nanocatalysts, could offer pathways to milder reaction conditions and higher yields, contributing to more sustainable production processes. nih.gov The simplification of synthetic procedures, such as moving from multi-step to one-pot syntheses, will also be crucial in making the production of this compound and its analogs more efficient and scalable. mdpi.com

Expansion of Molecular Target Discovery Efforts Beyond Established Areas

Research into isoindoline-1,3-dione derivatives has revealed a broad range of biological activities, with many compounds investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Analogs of this compound have been designed and evaluated for these targets, showing promising inhibitory activity. researchgate.netmdpi.com

Future research will likely expand beyond these established areas to explore a wider array of molecular targets. The isoindoline-1,3-dione scaffold is considered a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Investigations into other enzyme families, such as carbonic anhydrases, particularly tumor-associated isoforms like CA IX, have already begun for related compounds, revealing potent and selective inhibition. Other potential targets for future investigation could include monoamine oxidases, cyclooxygenases, and various receptors within the central nervous system, given the diverse pharmacological profiles of piperazine-containing compounds. mdpi.com The exploration of its potential as an anticancer agent, beyond carbonic anhydrase inhibition, also presents a promising avenue for future studies.

Rational Design of Next-Generation Analogs with Enhanced Molecular Specificity and Potency

The principles of rational drug design are central to the development of next-generation analogs of this compound. Structure-activity relationship (SAR) studies on related isoindoline-1,3-dione derivatives have provided valuable insights into the structural features that govern their biological activity. For instance, modifications to the piperazine (B1678402) ring and the linker connecting it to the isoindoline-1,3-dione core can significantly impact potency and selectivity. mdpi.com

Future design strategies will likely focus on several key aspects:

Modification of the Piperazine Substituent: Altering the methyl group on the piperazine ring to other alkyl or aryl groups can modulate lipophilicity and target engagement.

Linker Optimization: The length and nature of the ethyl linker can be varied to optimize the spatial orientation of the pharmacophoric groups within the target's binding site.

Isoindoline-1,3-dione Ring Substitution: Introduction of substituents on the phthalimide (B116566) ring can influence electronic properties and provide additional interaction points with the target protein.

By systematically exploring these modifications, it is possible to develop analogs with enhanced specificity for a particular molecular target, thereby reducing off-target effects, and increased potency, allowing for lower therapeutic doses.

Integration with Systems Biology and Cheminformatics for Comprehensive Mechanism Elucidation

To gain a deeper understanding of the biological effects of this compound and its analogs, future research will increasingly rely on the integration of systems biology and cheminformatics approaches. Computational tools are already being employed to predict the pharmacokinetic properties and potential molecular targets of isoindoline-1,3-dione derivatives.

Molecular docking and molecular dynamics simulations have been used to visualize the binding modes of related compounds within the active sites of enzymes like AChE, providing a rational basis for their inhibitory activity. mdpi.com These in silico methods can guide the design of new analogs with improved binding affinities.

A systems biology approach will enable a more holistic understanding of how this compound affects cellular pathways and networks. By combining experimental data with computational modeling, researchers can elucidate the compound's mechanism of action on a broader biological scale. This can help in identifying potential biomarkers for efficacy and in predicting potential polypharmacological effects, where a single compound interacts with multiple targets, which can be either beneficial or detrimental.

Exploration of Non-Biological Applications in Material Science or Organic Synthesis (where applicable)

While the primary focus of research on this compound has been its biological activity, the inherent chemical properties of the isoindoline-1,3-dione scaffold suggest potential for non-biological applications. The parent structure, indane-1,3-dione, is recognized as a versatile building block in organic synthesis and has been utilized in the development of materials with interesting electronic and photophysical properties. mdpi.com

Future research could explore the potential of this compound and its derivatives in material science. The aromatic nature of the isoindoline-1,3-dione core, coupled with the potential for charge transfer interactions, could make these compounds candidates for applications in organic electronics or as components of novel dyes.

Q & A

Q. How can machine learning improve reaction condition screening for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.